2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide
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Overview
Description
2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy-naphthyl group, a thieno-triazolo-pyrimidine core, and a carboxamide functional group
Preparation Methods
The synthesis of 2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of naproxenoyl chloride with various amino compounds to form the methoxy-naphthyl derivative . This intermediate is then subjected to further reactions to introduce the thieno-triazolo-pyrimidine core and the carboxamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, automated reaction monitoring, and purification techniques such as chromatography and crystallization to obtain the desired compound in bulk quantities .
Chemical Reactions Analysis
2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation of the methoxy-naphthyl group can lead to the formation of corresponding quinones, while reduction of the carboxamide group can yield amines .
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique structure and functional groups. In medicinal chemistry, it has been investigated for its potential as an antibacterial and antifungal agent . Studies have shown that derivatives of this compound exhibit significant antimicrobial activity, making them promising candidates for the development of new therapeutic agents .
In biology, the compound has been used as a probe to study various biochemical pathways and molecular interactions. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding cellular processes and developing targeted therapies .
In the industrial sector, this compound is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for applications in polymer chemistry, materials science, and environmental chemistry .
Mechanism of Action
The mechanism of action of 2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy-naphthyl group can bind to hydrophobic pockets in proteins, while the thieno-triazolo-pyrimidine core can form hydrogen bonds and other interactions with active sites . These interactions can modulate the activity of the target proteins, leading to various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include 2-(6-methoxy-2-naphthyl)propionamide derivatives, which also exhibit antimicrobial activity but lack the thieno-triazolo-pyrimidine core . The presence of the thieno-triazolo-pyrimidine core in the compound of interest adds an additional layer of complexity and potential for diverse applications .
Properties
Molecular Formula |
C23H21N5O3S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
4-[(6-methoxynaphthalen-2-yl)oxymethyl]-N,N,12-trimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide |
InChI |
InChI=1S/C23H21N5O3S/c1-13-19-21-25-18(26-28(21)12-24-22(19)32-20(13)23(29)27(2)3)11-31-17-8-6-14-9-16(30-4)7-5-15(14)10-17/h5-10,12H,11H2,1-4H3 |
InChI Key |
CVNMMEQDKXPGRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)COC4=CC5=C(C=C4)C=C(C=C5)OC)C(=O)N(C)C |
Origin of Product |
United States |
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